2,4-dichloro-N-{4-[(1Z)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide
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Overview
Description
2,4-Dichloro-N~1~-(4-{1-[(Z)-2-(2-hydroxy-2-phenylacetyl)hydrazono]ethyl}phenyl)benzamide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of two chlorine atoms attached to the benzene ring and a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N~1~-(4-{1-[(Z)-2-(2-hydroxy-2-phenylacetyl)hydrazono]ethyl}phenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-{1-[(Z)-2-(2-hydroxy-2-phenylacetyl)hydrazono]ethyl}aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N~1~-(4-{1-[(Z)-2-(2-hydroxy-2-phenylacetyl)hydrazono]ethyl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,4-Dichloro-N~1~-(4-{1-[(Z)-2-(2-hydroxy-2-phenylacetyl)hydrazono]ethyl}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of novel materials with unique properties, such as liquid crystals and polymers.
Biological Studies: It is used in biological assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N~1~-(4-{1-[(Z)-2-(2-hydroxy-2-phenylacetyl)hydrazono]ethyl}phenyl)benzamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interfere with cellular signaling pathways, affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Similar in structure but lacks the hydrazone group.
N-(2,4-Dichlorophenyl)hydrazinecarboxamide: Contains a hydrazine group instead of a hydrazone.
2,4-Dichloro-N-(2-hydroxyphenyl)benzamide: Similar structure with a hydroxyl group on the phenyl ring.
Uniqueness
2,4-Dichloro-N~1~-(4-{1-[(Z)-2-(2-hydroxy-2-phenylacetyl)hydrazono]ethyl}phenyl)benzamide is unique due to the presence of both chlorine atoms and the hydrazone group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H19Cl2N3O3 |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-[(Z)-N-[(2-hydroxy-2-phenylacetyl)amino]-C-methylcarbonimidoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H19Cl2N3O3/c1-14(27-28-23(31)21(29)16-5-3-2-4-6-16)15-7-10-18(11-8-15)26-22(30)19-12-9-17(24)13-20(19)25/h2-13,21,29H,1H3,(H,26,30)(H,28,31)/b27-14- |
InChI Key |
GHDAVXLKMHMGEI-VYYCAZPPSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C(C1=CC=CC=C1)O)/C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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